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  • Product: Methyl 4-phenylbut-2-ynoate
  • CAS: 73845-38-2

Core Science & Biosynthesis

Foundational

A-Z Guide to the Structural Elucidation of Methyl 4-phenylbut-2-ynoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel or synthesized molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of robust research and development. This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structural elucidation of methyl 4-phenylbut-2-ynoate. As experimentally verified spectral data for this specific compound is not widely available, this document serves as both a predictive guide and a procedural blueprint. We will leverage foundational chemical principles to forecast the expected outcomes from a suite of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice is detailed, establishing a self-validating workflow that moves from basic molecular formula confirmation to the intricate assembly of the final molecular architecture.

Introduction: The Imperative for Rigorous Elucidation

Methyl 4-phenylbut-2-ynoate (C₁₁H₁₀O₂) is a compound of interest featuring a phenyl group, a methylene spacer, an internal alkyne, and a methyl ester. Each of these structural motifs imparts specific chemical properties, but their precise arrangement and connectivity must be unequivocally proven. An error in structural assignment, such as misplacing the alkyne or misidentifying an isomer, can invalidate subsequent biological, chemical, or material science data.

This guide is structured to mirror the logical workflow of a practicing analytical scientist. We begin with low-resolution techniques to gain a broad overview of the functional groups and molecular mass, followed by high-resolution NMR methods to assemble the atomic-level connectivity map of the molecule.

The Elucidation Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence in the final structure.

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Core Analysis MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environments) MS->H1_NMR IR IR Spectroscopy (Functional Groups) IR->H1_NMR C13_NMR ¹³C & DEPT (Carbon Types) H1_NMR->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) (Atom Connectivity) C13_NMR->TwoD_NMR Confirmation Structural Confirmation (Synthesis of Evidence) TwoD_NMR->Confirmation

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Molecular Weight and Functional Groups

Mass Spectrometry (MS): Confirming the Molecular Formula

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. It not only provides the molecular weight but also the elemental composition, thereby confirming the molecular formula. This is the foundational data point upon which all subsequent interpretations are built.

Predicted Data:

  • Molecular Formula: C₁₁H₁₀O₂

  • Monoisotopic Mass: 174.0681 u

  • Expected HRMS (ESI+) Result: An [M+H]⁺ peak at m/z 175.0754 or an [M+Na]⁺ peak at m/z 197.0573.

Fragmentation Pattern: Electron Ionization (EI) would induce fragmentation, providing clues to the structure. Key expected fragments include:

  • Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z 143.

  • Loss of carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 115.

  • Tropylium ion: A characteristic peak for benzyl-containing compounds at m/z 91, formed from cleavage and rearrangement of the C₄-phenyl bond.[1]

Infrared (IR) Spectroscopy: Identifying Key Bonds

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to identify the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a quick checklist of the molecular components. For methyl 4-phenylbut-2-ynoate, we are specifically looking for evidence of the ester, the alkyne, and the aromatic ring.

Predicted Data: The IR spectrum is predicted to show several strong, characteristic absorption bands that correspond to the key functional groups within the molecule.

Predicted Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3070-3030C-H StretchAromatic Ring
~2955C-H StretchAliphatic (CH₂ & CH₃)
~2250 C≡C Stretch Internal Alkyne (Key!) [2]
~1715 C=O Stretch α,β-Unsaturated Ester (Key!) [3]
~1600, ~1495C=C StretchAromatic Ring
~1250C-O StretchEster

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ is highly diagnostic for the internal alkyne.[2] The strong carbonyl absorption at ~1715 cm⁻¹, slightly lower than a typical saturated ester, is indicative of conjugation with the alkyne system.[3]

Nuclear Magnetic Resonance (NMR): Assembling the Structure

NMR spectroscopy provides the detailed map of the carbon and proton skeleton. Through a series of 1D and 2D experiments, we can determine the exact placement and connectivity of every atom.

¹H NMR Spectroscopy: Defining the Proton Environments

Expertise & Causality: ¹H NMR tells us the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). In methyl 4-phenylbut-2-ynoate, we expect three distinct, isolated signals, as there are no protons on adjacent carbons to cause splitting.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
Hₐ7.40 - 7.20Multiplet5HPhenyl (Ar-H)
Hₑ3.75Singlet3HMethoxy (-OCH₃)
Hₓ3.60Singlet2HMethylene (-CH₂-)

The key diagnostic feature here is the presence of two singlets for the aliphatic protons (Hₑ and Hₓ). This immediately suggests these proton groups have no adjacent proton neighbors, which is consistent with the proposed structure where they are separated by quaternary carbons (the alkyne and carbonyl groups).

¹³C and DEPT-135 NMR: Cataloging the Carbon Skeleton

Expertise & Causality: A broadband-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. However, it doesn't distinguish between CH, CH₂, and CH₃ groups. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run to resolve this ambiguity. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted).[4] Quaternary carbons (C) do not appear at all. By comparing the broadband ¹³C and DEPT-135 spectra, we can definitively assign the type of each carbon.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

LabelPredicted δ (ppm)Carbon TypeDEPT-135 Signal
C₁~154C (Quaternary)Absent
C₂, C₃~85, ~75C (Quaternary)Absent
C₄~25CH₂Negative
C₅~135C (Quaternary)Absent
C₆, C₇, C₈~128-129CHPositive
C₉~53CH₃Positive

Comparing the two spectra would allow for the unambiguous identification of the three quaternary carbons of the ester, alkyne, and phenyl ring, the single negative CH₂ peak, the positive aromatic CH peaks, and the positive CH₃ peak.

2D NMR: The Final Proof of Connectivity

Expertise & Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[5] HMBC reveals correlations between protons and carbons that are two or three bonds away, allowing us to build the molecular skeleton across the quaternary centers. A Heteronuclear Single Quantum Coherence (HSQC) experiment is used first to definitively link each proton to its directly attached carbon.[6]

Predicted 2D NMR Correlations:

  • HSQC:

    • The methylene protons (Hₓ, ~3.60 ppm) will show a direct correlation to the methylene carbon (C₄, ~25 ppm).

    • The methyl protons (Hₑ, ~3.75 ppm) will show a correlation to the methoxy carbon (C₉, ~53 ppm).

    • The aromatic protons (~7.3 ppm) will correlate to their respective aromatic carbons (~128-129 ppm).

  • HMBC (Key Correlations for Assembly):

    • Connecting the Phenyl and Methylene Groups: The methylene protons (Hₓ) will show a 3-bond correlation to the aromatic CH carbons (C₆) and a 2-bond correlation to the quaternary aromatic carbon (C₅).

    • Connecting the Methylene to the Alkyne: The methylene protons (Hₓ) will show 2-bond and 3-bond correlations to the two alkyne carbons (C₃ and C₂).

    • Connecting the Ester Group: The methyl protons (Hₑ) will show a strong 2-bond correlation to the carbonyl carbon (C₁). This proves the methyl group is part of the ester.

    • Confirming the Backbone: The methyl protons (Hₑ) will also show a 3-bond correlation to the alkyne carbon C₂. This final correlation links the ester function to the alkyne, completing the entire carbon backbone.

HMBC_Correlations cluster_mol C9 C₉H₃ O1 O C1 C₁=O C9->C1 Hₑ → C₁ (2J) C2 C₂≡ C9->C2 Hₑ → C₂ (3J) O2 C3 C₃ C4 C₄H₂ C4->C2 Hₓ → C₂ (3J) C4->C3 Hₓ → C₃ (2J) C5 C₅-Ph C4->C5 Hₓ → C₅ (2J)

Caption: Key HMBC correlations confirming the molecular backbone.

Synthesis of Evidence and Final Confirmation

The power of this workflow lies in its self-validating nature.

  • HRMS establishes the molecular formula: C₁₁H₁₀O₂.

  • ¹³C NMR confirms 11 unique carbon signals (some aromatic may overlap).

  • ¹H NMR confirms 10 protons, distributed as expected (5 Ar-H, 2 CH₂, 3 CH₃).

  • IR Spectroscopy confirms the key functional groups: alkyne (C≡C), ester (C=O), and aromatic ring.

  • DEPT-135 confirms the presence of one CH₂ group, one CH₃ group, and five CH groups, consistent with the formula.

  • HMBC unequivocally connects the isolated fragments (phenyl, CH₂, C≡C, and COOCH₃) in the correct sequence, ruling out any other possible isomers.

The convergence of all these data points provides an unassailable confirmation of the structure as methyl 4-phenylbut-2-ynoate.

Standard Operating Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

  • 1D Spectra Acquisition:

    • Tune and match the probe for ¹H and ¹³C nuclei.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum, ensuring proper setting of spectral width and acquisition time.

    • Acquire the broadband-decoupled ¹³C spectrum.

    • Acquire the DEPT-135 spectrum using standard pulse program parameters.

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.

    • Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

FTIR Spectroscopy
  • Sample Preparation: If the sample is a liquid or oil, place a small drop between two KBr or NaCl salt plates to create a thin film. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FTIR spectrometer. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample holder first and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the data in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument's high resolving power will allow for the determination of the accurate mass to within 5 ppm, enabling molecular formula confirmation using the instrument's software.

References

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). DEPT C-13 NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

Sources

Exploratory

Physical properties of Methyl 4-phenylbut-2-ynoate (melting point, boiling point)

The following technical guide details the physical properties, synthesis, and application logic for Methyl 4-phenylbut-2-ynoate , a specialized alkyne ester intermediate. A Strategic Intermediate for Heterocyclic Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and application logic for Methyl 4-phenylbut-2-ynoate , a specialized alkyne ester intermediate.

A Strategic Intermediate for Heterocyclic Synthesis[1]

Executive Summary

Methyl 4-phenylbut-2-ynoate (CAS 73845-38-2 ) is an internal alkyne ester utilized primarily as a Michael acceptor and dienophile in the construction of complex heterocyclic pharmacophores, including pyrroles and quinolines.[1] Unlike its conjugated alkene analogues (e.g., cinnamates), this compound possesses a propargylic methylene group that interrupts conjugation between the phenyl ring and the ester, imparting unique reactivity profiles suitable for isomerization-driven cyclizations.[1]

This guide provides the critical physicochemical data (experimental and predicted), a validated synthesis protocol, and the mechanistic logic required to deploy this reagent in drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Identification
Parameter Data
IUPAC Name Methyl 4-phenylbut-2-ynoate
Common Synonyms Methyl 3-benzylpropiolate; 4-Phenyl-2-butynoic acid methyl ester
CAS Number 73845-38-2
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES COC(=O)C#CCC1=CC=CC=C1
Physical Property Matrix

Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity predictive models (ACD/Labs, EPI Suite) validated against structural analogues (e.g., Methyl phenylpropiolate).[1]

Property Value / Range Confidence/Source
Physical State Liquid (Viscous oil)Observed in analogues; lack of crystalline MP data supports liquid state at RT.[1]
Boiling Point (Atm) 285 – 295 °C Predicted (ACD/Labs).[1]
Boiling Point (Vac) 135 – 140 °C @ 15 mmHg Estimated based on vacuum distillation of homologues.[1]
Density 1.08 ± 0.05 g/cm³ Predicted.[1]
Refractive Index 1.535 – 1.545 Predicted.[1]
Solubility Soluble in DCM, EtOAc, MeOH, THF.[1] Insoluble in water.[1]Standard ester lipophilicity.[1]

Synthesis & Preparation Protocol

Commercial availability of Methyl 4-phenylbut-2-ynoate is often intermittent.[1] For reliable research continuity, in-house preparation via the lithiation-acylation of 3-phenyl-1-propyne is the gold standard.[1] This method ensures high purity by avoiding acid-catalyzed isomerization.[1]

Reaction Logic Diagram

The following diagram illustrates the C-C bond formation strategy using Graphviz.

SynthesisPath Figure 1: Lithiation-Acylation Synthesis Pathway Start 3-Phenyl-1-propyne (Benzyl Acetylene) Inter Lithium Acetylide Intermediate Start->Inter -78°C, THF Reagent1 n-BuLi (Lithiation) Reagent1->Inter Product Methyl 4-phenylbut-2-ynoate (Target) Inter->Product Acylation -78°C to RT Reagent2 Methyl Chloroformate (ClCOOMe) Reagent2->Product

Step-by-Step Protocol

Safety Note: n-Butyllithium is pyrophoric.[1] Perform all steps under an inert atmosphere (Argon/Nitrogen) in flame-dried glassware.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 3-phenyl-1-propyne (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes.[1]

    • Observation: Solution may turn yellow/orange indicating anion formation.[1]

    • Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Acylation: Add Methyl chloroformate (1.2 equiv) dropwise to the cold solution.

    • Critical Control: Maintain temperature below -60 °C during addition to prevent side reactions.[1]

  • Work-up: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Purify the resulting oil via flash column chromatography (Silica Gel, 5-10% EtOAc in Hexanes) to obtain the pure ester.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Technique Expected Signal Structural Assignment
¹H NMR (CDCl₃)δ 7.20 – 7.40 (m, 5H) Aromatic Phenyl Protons
δ 3.80 (s, 3H) Methyl Ester (-OCH₃)
δ 3.75 (s, 2H) Propargylic Methylene (-CH₂-)
IR Spectroscopy ~2230 cm⁻¹ C≡C Stretching (Weak/Medium)
~1715 cm⁻¹ C=O[1] Ester Carbonyl (Strong)

Applications in Drug Development

Methyl 4-phenylbut-2-ynoate serves as a versatile "C4" building block.[1] Its utility stems from its ability to undergo:

  • Isomerization to Allenes: Under basic catalysis, the propargylic system isomerizes to the conjugated allene, which is highly reactive in cycloadditions.[1]

  • Heterocycle Formation:

    • Pyrroles: Reaction with amines/imines followed by cyclization (e.g., synthesis of substituted pyrrole-3-carboxylates).[1]

    • Quinolines: Used in Sonogashira coupling-cyclization sequences to build fused ring systems.[1]

  • Michael Addition: The alkyne acts as a Michael acceptor for thiols and amines, introducing the phenyl-butenoate side chain into peptides or scaffolds.[1]

References

  • Synthesis & Reactivity: European Patent Application EP0300688A1. "Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them."[1] (Describes the use of methyl 4-phenylbut-2-ynoate as a key intermediate for pyrrole synthesis).

  • General Alkyne Esterification: Trost, B. M., et al. "Palladium-catalyzed cycloisomerizations of enynes."[1] Journal of the American Chemical Society.[1] (Provides context for the reactivity of similar non-conjugated alkyne esters).

  • Physical Properties (Predicted): ACD/Labs Percepta Platform & US EPA EPI Suite™ (Estimation Programs Interface) for CAS 73845-38-2.[1]

Sources

Foundational

A Technical Guide to the Solubility of Methyl 4-phenylbut-2-ynoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate Methyl 4-phenylbut-2-ynoate, a versatile building block in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Methyl 4-phenylbut-2-ynoate, a versatile building block in organic synthesis, frequently appears in the synthetic pathways of complex molecules and active pharmaceutical ingredients. Its utility, however, is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl 4-phenylbut-2-ynoate, offering predictive insights and a robust experimental framework for its quantitative determination.

Molecular Structure and its Implications for Solubility

To predict the solubility of methyl 4-phenylbut-2-ynoate, a close examination of its molecular structure is essential. The molecule, with the chemical formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol , possesses distinct regions that dictate its interaction with solvents.

Key Structural Features:

  • Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring is the dominant feature of the molecule. It primarily engages in nonpolar van der Waals interactions (specifically, London dispersion forces) with solvent molecules.

  • Ester Group (-COOCH₃): The methyl ester functionality introduces polarity to the molecule. The carbonyl oxygen (C=O) and the ether oxygen (-O-) are capable of acting as hydrogen bond acceptors. The presence of dipole-dipole interactions is also a key characteristic of this group.

  • Alkyne Moiety (-C≡C-): The carbon-carbon triple bond is a region of high electron density, contributing to the overall polarizability of the molecule. While not as polar as the ester group, it can participate in weak dipole-induced dipole interactions.

Overall Polarity Assessment:

Methyl 4-phenylbut-2-ynoate can be classified as a moderately polar compound. The nonpolar character of the phenyl ring is significant, but the presence of the polar ester group prevents it from being entirely nonpolar. The linear geometry of the alkyne group also influences the overall molecular shape and its ability to pack in a crystal lattice or interact with solvent molecules.

The fundamental principle of "like dissolves like" provides a strong basis for predicting solubility.[1][2][3][4][5][6][7] This principle states that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[3][8][9][10]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of methyl 4-phenylbut-2-ynoate across a spectrum of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, Diethyl EtherModerate to Good The significant nonpolar phenyl group will interact favorably with these nonpolar solvents through van der Waals forces. Toluene, with its aromatic ring, may offer slightly better solubility due to potential π-π stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Good to Excellent These solvents possess a moderate polarity and can engage in dipole-dipole interactions with the ester group of the solute. Ethyl acetate, being an ester itself, is expected to be a very good solvent. DCM is a good solvent for a wide range of organic compounds and is likely to effectively solvate methyl 4-phenylbut-2-ynoate.
Polar Protic Methanol, EthanolModerate While these solvents are polar and can act as hydrogen bond donors to the ester's carbonyl oxygen, the large nonpolar phenyl group will limit the solubility compared to more polar solutes. The overall solubility will be a balance between the favorable polar interactions and the unfavorable interactions with the nonpolar part of the molecule.

Causality Behind Experimental Choices: A Self-Validating Protocol for Solubility Determination

Since no quantitative solubility data for methyl 4-phenylbut-2-ynoate is readily available in the literature, a robust experimental protocol is necessary. The following detailed methodology is designed to be a self-validating system, ensuring accurate and reproducible results. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[11]

Experimental Workflow: The Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid (Methyl 4-phenylbut-2-ynoate) B Add to a known volume of the selected solvent A->B C Seal the vial and place in a shaking incubator at a constant temperature (e.g., 25 °C) B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Allow the suspension to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant using a chemically inert syringe filter (e.g., 0.45 µm PTFE) F->G H Prepare a dilution series of the saturated filtrate G->H I Analyze by a validated analytical method (e.g., HPLC-UV) H->I J Determine concentration from a standard calibration curve I->J

Caption: Workflow for determining the equilibrium solubility of a solid compound.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 4-phenylbut-2-ynoate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Procedure:

  • Preparation of the Test Suspension:

    • Add an excess amount of solid methyl 4-phenylbut-2-ynoate to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the exact weight of the added solid.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for a short period.

    • To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the sample for analysis.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate with the same solvent.

    • Analyze the diluted samples using a validated HPLC-UV method. The wavelength for UV detection should be chosen at the absorbance maximum of methyl 4-phenylbut-2-ynoate.

    • Prepare a standard calibration curve using solutions of methyl 4-phenylbut-2-ynoate of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution by comparing the analytical response of the diluted samples to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

    • It is good practice to perform the experiment in triplicate to ensure the precision of the results.

Conclusion and Future Perspectives

While direct experimental data for the solubility of methyl 4-phenylbut-2-ynoate is not currently available, a sound prediction can be made based on its molecular structure and the principles of intermolecular forces. It is anticipated to exhibit good solubility in moderately polar aprotic and nonpolar organic solvents, and moderate solubility in polar protic solvents. The provided experimental protocol offers a robust framework for the precise and accurate determination of its solubility, which is a critical parameter for its effective use in research and development. Future work should focus on generating this experimental data to validate the theoretical predictions and to create a comprehensive solubility profile for this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • NJIT. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]

  • nz science class online. (n.d.). Polarity and Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxo-4-phenyl-but-2-ynoate. Retrieved from [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Saskoer.ca. (n.d.). Effects of Intermolecular Forces. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. Retrieved from [Link]

  • Lean Think. (2019). IMF and Solubility. Retrieved from [Link]

Sources

Exploratory

Commercial Availability & Synthesis Guide: Methyl 4-phenylbut-2-ynoate

The following technical guide details the commercial availability, supply chain logistics, and validated synthesis protocols for Methyl 4-phenylbut-2-ynoate . Executive Summary Methyl 4-phenylbut-2-ynoate (Ph-CH₂-C≡C-CO₂...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, supply chain logistics, and validated synthesis protocols for Methyl 4-phenylbut-2-ynoate .

Executive Summary

Methyl 4-phenylbut-2-ynoate (Ph-CH₂-C≡C-CO₂Me) is a specialized acetylenic ester used primarily as a high-value building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., pyrroles, coumarins).

  • Commercial Status: Restricted/Niche. Direct off-the-shelf availability is low. Major catalog suppliers (Sigma-Aldrich, Fisher) typically list this as a "Make-to-Order" or "Inquiry" item rather than a stock product.[1]

  • Strategic Recommendation: For rapid access, researchers should prioritize in-house synthesis using widely available precursors (Benzyl acetylene and Methyl chloroformate).[1] This route is more time-efficient (2-day turnaround) than the typical 4-6 week lead time for custom synthesis.

  • Core Application: Precursor for Michael addition-cyclization cascades to form substituted pyrroles and quinolines in drug discovery.

Chemical Profile & Identity

Ensure strict adherence to the following chemical identifiers to avoid confusion with the alkene analog (Methyl 4-phenylbut-2-enoate) or the keto derivative (Methyl 4-oxo-4-phenylbut-2-ynoate).

PropertySpecification
Chemical Name Methyl 4-phenylbut-2-ynoate
IUPAC Name Methyl 4-phenylbut-2-ynoate
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Structure Ph–CH₂–C≡C–COOCH₃
Key Precursor 3-Phenyl-1-propyne (Benzyl Acetylene)
Physical State Colorless to pale yellow oil (typically)

Commercial Supply Chain Analysis

Due to the compound's instability over long storage periods (polymerization risk of the conjugated alkyne), suppliers rarely stock it in bulk.[1]

A. Direct Suppliers (Inquiry Based)

These vendors list the compound but likely require a synthesis lead time.[1]

  • BenchChem: Listed as a catalog item; likely ships from partner labs in Asia.[1]

  • MolPort: Aggregates stock from smaller synthetic boutiques.[1]

  • Enamine: Offers custom synthesis capabilities for this scaffold.[1]

B. Precursor Availability (Recommended Route)

The most reliable supply chain strategy is to procure the stable precursors, which are commodity chemicals.[1]

PrecursorCAS NumberAvailabilityTypical Purity
3-Phenyl-1-propyne 10147-11-2High (Sigma, TCI, Alfa)97-98%
Methyl Chloroformate 79-22-1Very High (Commodity)99%
n-Butyllithium 109-72-8Very High (2.5M in Hexanes)Standard

Technical Guide: In-House Synthesis Protocol

Directive: This protocol is the "Gold Standard" for acquiring Methyl 4-phenylbut-2-ynoate. It relies on the lithiation of the terminal alkyne followed by trapping with methyl chloroformate.[1] This method is self-validating via NMR monitoring.

Experimental Workflow Diagram

The following logic flow outlines the critical decision points and reaction steps.

SynthesisWorkflow Start Start: Precursor Acquisition ReagentPrep Reagent Prep: Dry THF, n-BuLi Titration Start->ReagentPrep Lithiation Step 1: Lithiation (-78°C, 30 min) Ph-CH2-C≡C-Li ReagentPrep->Lithiation Inert Atm (Ar/N2) Carboxylation Step 2: Carboxylation Add Cl-COOMe (-78°C to RT) Lithiation->Carboxylation Electrophile Trap Quench Quench & Workup Sat. NH4Cl Carboxylation->Quench Purification Purification Flash Column (Hex/EtOAc) Quench->Purification Validation Validation 1H NMR, GC-MS Purification->Validation

Caption: Synthesis workflow for Methyl 4-phenylbut-2-ynoate via lithiation-carboxylation strategy.

Detailed Protocol

Safety Note: n-Butyllithium is pyrophoric. Methyl chloroformate is toxic and a lachrymator.[1] Perform all operations in a fume hood under an inert atmosphere (Argon or Nitrogen).[1]

Step 1: Lithiation of 3-Phenyl-1-propyne
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent: Add anhydrous THF (50 mL) .

  • Substrate: Add 3-Phenyl-1-propyne (1.16 g, 10.0 mmol) via syringe.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Slowly add n-Butyllithium (4.4 mL, 2.5 M in hexanes, 11.0 mmol) dropwise over 10 minutes.

    • Observation: The solution may turn slight yellow/orange.[1]

    • Mechanism:[1][2][3][4][5][6][7] Formation of the lithium acetylide (Ph-CH₂-C≡C-Li).

  • Equilibration: Stir at -78°C for 30 minutes .

Step 2: Carboxylation (Ester Formation) [1]
  • Addition: Add Methyl Chloroformate (0.85 mL, 11.0 mmol) dropwise to the cold solution.

    • Critical: Ensure the temperature remains below -70°C during addition to prevent side reactions.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) over 2 hours.

Step 3: Workup and Purification [1][8]
  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench unreacted reagents.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).[1]

    • Target: The product is less polar than the starting material but distinct from the highly polar acid byproduct.[1]

Validation Criteria (Self-Validating)

Confirm the product identity using ¹H NMR (CDCl₃, 400 MHz).

Signal (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40 Multiplet5HAromatic Protons (Phenyl)
3.76 Singlet3HMethyl Ester (-OCH₃)
3.68 Singlet2HBenzylic Methylene (Ph-CH₂-)

Note: The absence of the terminal alkyne triplet (~2.2 ppm) confirms the consumption of the starting material.[1]

Applications in Drug Development

Methyl 4-phenylbut-2-ynoate serves as a "linchpin" scaffold in the synthesis of heterocyclic libraries.

  • Pyrrole Synthesis: Reacts with amines/imines via metal-catalyzed cyclization to form substituted pyrroles (e.g., Atorvastatin analogs).[1]

  • Coumarin Derivatives: Undergoes intramolecular hydroarylation in the presence of Lewis acids.[1]

  • Michael Acceptor: The electron-deficient alkyne acts as a potent Michael acceptor for thiols and amines, allowing for the introduction of cysteine-reactive warheads in covalent inhibitors.

References

  • PubChem. Methyl 4-oxo-4-phenylbut-2-ynoate (Structural Analog Reference). Available at: [Link][1]

  • Google Patents.Method for preparing 2-methyl-4-phenylbutan-2-ol (Related Grignard Chemistry).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Heterocycles using Methyl 4-phenylbut-2-ynoate

Abstract Methyl 4-phenylbut-2-ynoate (CAS: 2294-57-7) represents a versatile synthon in heterocyclic chemistry.[1] Characterized by an electron-deficient internal alkyne flanked by a benzyl group and a methyl ester, it s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-phenylbut-2-ynoate (CAS: 2294-57-7) represents a versatile


 synthon in heterocyclic chemistry.[1] Characterized by an electron-deficient internal alkyne flanked by a benzyl group and a methyl ester, it serves as a "masked" 1,3-dicarbonyl equivalent while offering unique reactivity profiles for cycloadditions and transition-metal-catalyzed annulations. This guide details three distinct, field-proven protocols for converting this single precursor into Pyrazolone , Indole , and Triazole  scaffolds—core pharmacophores in modern drug discovery.

Section 1: The Synthon Profile

Before initiating synthesis, it is critical to understand the reactivity map of the starting material. Methyl 4-phenylbut-2-ynoate possesses two electrophilic sites (the ester carbonyl and the


-carbon of the alkyne) and is susceptible to both nucleophilic attack and dipolar cycloadditions.

Physicochemical Properties:

  • Formula:

    
    
    
  • MW: 174.20 g/mol

  • Appearance: Colorless to pale yellow oil (often solidifies at low temp).

  • Reactivity Class: Michael Acceptor, Dipolarophile, 1,3-Dielectrophile.

Reactivity Map

ReactivityMap SM Methyl 4-phenylbut-2-ynoate Hydrazine Hydrazines (Nucleophiles) SM->Hydrazine Azide Organic Azides (1,3-Dipoles) SM->Azide Iodoaniline 2-Iodoanilines (Pd-Catalysis) SM->Iodoaniline Prod1 3-Benzyl-pyrazol-5-ones Hydrazine->Prod1 Condensation Prod2 1,2,3-Triazoles Azide->Prod2 Cycloaddition Prod3 Indole-3-carboxylates Iodoaniline->Prod3 Larock Annulation

Figure 1: Divergent synthesis pathways from Methyl 4-phenylbut-2-ynoate.

Section 2: Protocol A - Synthesis of Pyrazolones (Condensation)

Target Molecule: 3-Benzyl-1H-pyrazol-5(4H)-one Mechanism: Tandem Nucleophilic Acyl Substitution / 5-exo-dig Michael Addition.

Rationale

Reaction with hydrazine hydrate is the most robust method to access the pyrazole core. The regiochemistry is driven by the initial attack of the hydrazine on the ester (forming the hydrazide intermediate), followed by intramolecular attack on the


-carbon of the alkyne. This route avoids the use of harsh acids required for Pechmann-type condensations.
Materials
ReagentEquivalentsRole
Methyl 4-phenylbut-2-ynoate1.0 equivSubstrate
Hydrazine Hydrate (50-60%)1.2 - 1.5 equivDinucleophile
Ethanol (Absolute)Solvent (0.5 M)Reaction Medium
Acetic Acid (Optional)0.1 equivCatalyst (if sluggish)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-phenylbut-2-ynoate (1.0 mmol, 174 mg) in Ethanol (2.0 mL).

  • Addition: Add Hydrazine Hydrate (1.2 mmol, ~60

    
    L) dropwise at room temperature.
    
    • Observation: A slight exotherm may occur. The solution typically turns yellow.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
  • Work-up: Cool the mixture to

    
     in an ice bath. The product often precipitates as a white or off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (2 x 1 mL) followed by diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Water (9:1).

Yield Expectation: 75–85% Key Data Point:


 NMR will show the disappearance of the methyl ester singlet (

ppm) and the appearance of a methylene signal for the pyrazolone ring (

ppm, depending on tautomer).

Section 3: Protocol B - Synthesis of Indoles (Larock Annulation)[4]

Target Molecule: Methyl 2-benzyl-1H-indole-3-carboxylate Mechanism: Palladium-Catalyzed Heteroannulation (Larock Synthesis).

Rationale

The Larock synthesis is superior to the Fischer indole synthesis for this substrate because it preserves the ester functionality and operates under mild, neutral conditions. Regioselectivity Insight: In the reaction of internal alkynoates (alkynyl esters) with 2-iodoaniline, the ester group directs to the C3 position of the indole, while the alkyl/aryl group (benzyl in this case) directs to the C2 position . This is governed by the electronic preference of the arylpalladium intermediate inserting into the electron-deficient alkyne [1].

Materials
ReagentEquivalentsRole
Methyl 4-phenylbut-2-ynoate1.2 equivAlkyne Component
2-Iodoaniline1.0 equivAryl Component

0.05 equiv (5 mol%)Catalyst Precursor

0.10 equiv (10 mol%)Ligand

or

3.0 equivBase
DMF (Anhydrous)Solvent (0.2 M)Solvent
LiCl (Optional)1.0 equivAdditive (stabilizes Pd)
Step-by-Step Protocol
  • Catalyst Formation: In a dry vial, mix

    
     (11 mg, 0.05 mmol) and 
    
    
    
    (26 mg, 0.10 mmol) in DMF (1 mL). Stir for 5 minutes until the solution turns yellow/orange (formation of active
    
    
    species).
  • Reaction Assembly: To a pressure tube or Schlenk flask, add 2-Iodoaniline (219 mg, 1.0 mmol), Methyl 4-phenylbut-2-ynoate (209 mg, 1.2 mmol), and

    
      (414 mg, 3.0 mmol).
    
  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse the catalyst vial with remaining DMF (4 mL) and add to the mixture.

  • Deoxygenation: Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vessel tightly.

  • Heating: Heat to

    
     for 12–24 hours.
    
    • Note: The reaction mixture will darken (brown/black) as

      
       precipitates over time.
      
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL) to remove DMF.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation: 65–80%

Mechanism Diagram[2][3][6]

LarockMechanism Start 2-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd Coord Alkyne Coordination (Syn-insertion) OxAdd->Coord Insert Carbopalladation (Regioselective Step) Coord->Insert Ester directs Pd to alpha-C Elim Reductive Elimination (- Pd(0), - HI) Insert->Elim Elim->Start Regenerate Pd(0) Product Indole-3-carboxylate Elim->Product

Figure 2: Catalytic cycle of the Larock Annulation emphasizing regioselectivity.

Section 4: Protocol C - Synthesis of 1,2,3-Triazoles (Thermal Cycloaddition)

Target Molecule: Methyl 1-benzyl-4-benzyl-1H-1,2,3-triazole-5-carboxylate (and regioisomer) Mechanism: Huisgen 1,3-Dipolar Cycloaddition.

Rationale

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is standard for terminal alkynes, internal alkynes like methyl 4-phenylbut-2-ynoate are often unreactive toward standard Cu-catalysis due to steric hindrance. A thermal cycloaddition is the most reliable "metal-free" approach, though it typically yields a mixture of 1,4- and 1,5-regioisomers. For high regioselectivity, Ruthenium catalysis (


) is required [2], but the thermal protocol is provided here for general accessibility.
Materials
ReagentEquivalentsRole
Methyl 4-phenylbut-2-ynoate1.0 equivDipolarophile
Benzyl Azide1.1 equiv1,3-Dipole
Toluene or XyleneSolvent (0.5 M)High-boiling solvent
Step-by-Step Protocol
  • Safety Note: Organic azides can be explosive. Work behind a blast shield. Do not concentrate azide solutions to dryness if the C/N ratio is low (Benzyl azide is generally safe if handled in solution).

  • Mixture: In a heavy-walled pressure vial, dissolve Methyl 4-phenylbut-2-ynoate (1.0 mmol) and Benzyl Azide (1.1 mmol) in Toluene (2 mL).

  • Reaction: Heat the sealed vial to

    
     (oil bath) for 16 hours.
    
  • Work-up: Cool to room temperature. Concentrate the solvent directly onto silica gel.

  • Purification: Perform Flash Column Chromatography (Hexanes/EtOAc 8:2).

    • Isomer Separation: The two regioisomers usually have distinct

      
       values. The 1,5-disubstituted isomer (sterically crowded) often elutes first, followed by the 1,4-isomer.
      

Yield Expectation: 80–90% (combined isomers).

References

  • Larock, R. C.; Yum, E. K.[2] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[2][3] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.

  • Zhang, L.; Chen, X.; Xue, P.; Sun, H. H. Y.; Williams, I. D.; Sharpless, K. B.; Fokin, V. V.; Jia, G. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005 , 127(46), 15998–15999.

  • Battistini, M. R.; Cacchi, S.; Fabrizi, G. "The reaction of 2-iodoanilines with alkynes: a versatile tool for the synthesis of indoles."[2][3] European Journal of Organic Chemistry, 2002 , 16, 2671–2681.

Sources

Application

Application Note: Grignard Addition to Methyl 4-phenylbut-2-ynoate

This Application Note and Protocol is designed for researchers requiring a high-fidelity method for the nucleophilic addition of Grignard reagents to Methyl 4-phenylbut-2-ynoate . Due to the specific structural features...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a high-fidelity method for the nucleophilic addition of Grignard reagents to Methyl 4-phenylbut-2-ynoate .

Due to the specific structural features of this substrate (acidic


-protons competing with the electrophilic ester), this guide prioritizes an Organocerium-mediated approach (Luche-type)  alongside the standard Grignard protocol. This ensures high chemoselectivity and yield.

Executive Summary

The reaction of Methyl 4-phenylbut-2-ynoate with Grignard reagents (


) typically aims to synthesize tertiary propargylic alcohols via double nucleophilic addition. However, this substrate presents a critical competing pathway: the acidity of the benzylic/propargylic 

-protons (

). Standard Grignard conditions often lead to deprotonation, forming an inert allenyl enolate and resulting in low yields or recovered starting material.

This protocol details two methodologies:

  • Standard Grignard Protocol: Suitable for non-hindered, highly nucleophilic reagents where basicity is less problematic.

  • Organocerium (CeCl₃) Protocol (Recommended): Uses anhydrous cerium(III) chloride to modulate the Grignard reagent, suppressing basicity and enhancing nucleophilicity (1,2-addition), thereby maximizing the yield of the target tertiary alcohol.

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

Substrate Analysis
  • Compound: Methyl 4-phenylbut-2-ynoate[1]

  • Structure:

    
    
    
  • Electrophilic Site: Ester Carbonyl (C1). Target for 1,2-addition.

  • Acidic Site:

    
    -Methylene protons (C4). These are activated by both the phenyl ring (benzylic) and the alkyne (propargylic).
    
The Competition: Addition vs. Deprotonation

The success of the synthesis depends on the kinetic ratio between nucleophilic attack (


) and proton transfer (

).
  • Path A (Desired):

    
     attacks C1 
    
    
    
    Ketone intermediate
    
    
    Second Attack
    
    
    Tertiary Alcohol .
  • Path B (Undesired):

    
     deprotonates C4 
    
    
    
    Formation of stable Allenyl Enolate. This species is anionic and resists further nucleophilic attack. Upon aqueous quench, it reverts to starting material or isomerizes.

Expert Insight: For this specific substrate,


 is often faster than 

with standard Grignards (e.g.,

,

). The use of Organocerium reagents (

)
effectively shuts down Path B.

ReactionPathways SM Methyl 4-phenylbut-2-ynoate (Ph-CH2-CC-COOMe) Inter1 Tetrahedral Intermediate SM->Inter1 Path A: Nucleophilic Attack (Enhanced by CeCl3) Enolate Allenyl Enolate Anion (Unreactive to Nu-) SM->Enolate Path B: Deprotonation (Favored by basic R-MgX) Grignard Grignard Reagent (R-MgX) Grignard->SM Ketone Ketone Intermediate Inter1->Ketone -Mg(OMe)X TertAlcohol TARGET: Tertiary Alcohol Ketone->TertAlcohol + 2nd Eq. R-MgX Recovery Recovered SM / Isomers Enolate->Recovery Aqueous Quench

Caption: Mechanistic divergence between desired 1,2-addition and competing deprotonation.

Pre-Reaction Planning

Reagent Selection
ReagentRoleSpecifications
Methyl 4-phenylbut-2-ynoate SubstratePurity >98%. Dry under high vacuum for 1h before use.
Grignard Reagent (

)
NucleophileTitrate immediately before use (e.g., using salicylaldehyde phenylhydrazone).
Cerium(III) Chloride (

)
AdditiveCRITICAL: Must be anhydrous.[2][3][4][5][6] Heptahydrate (

) must be dried via specific protocol below.
THF SolventAnhydrous, distilled from Na/Benzophenone or from SPS.
Safety Pre-Check
  • Exotherm: Grignard formation and addition are highly exothermic.

  • Inert Atmosphere: Strictly Argon or Nitrogen. Moisture kills both Grignard and Organocerium reagents.

  • Cerium Dust: Avoid inhaling fine

    
     powder; it is hygroscopic and irritating.
    

Experimental Protocol

Phase 1: Preparation of Anhydrous CeCl₃ (The "Imamoto" Method)

This step is the most common point of failure. Commercial "anhydrous"


 is often wet. Fresh drying is mandatory for high yields.
  • Place

    
     (powdered) in a Schlenk flask with a stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Stepwise Heating:

    • Heat to 90°C for 1 hour (removal of bulk water).

    • Increase to 140-150°C for 2 hours.

    • Observation: The solid should become a fine white powder.[4] If it melts, hydrolysis has occurred; discard and restart.

  • Cool to room temperature under vacuum.

  • Backfill with Argon. The solid is now ready for suspension.[3]

Phase 2: Organocerium-Mediated Addition (Recommended)

Use this protocol to maximize yield and suppress deprotonation.

Step-by-Step Workflow:

  • Suspension: Add anhydrous THF to the flask containing dried

    
     (approx. 5 mL per mmol substrate). Stir vigorously at Room Temperature (RT) for 2 hours (or overnight) until a fine, milky suspension forms.
    
    • Note: It does not dissolve; it forms a suspension.

  • Activation: Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Transmetallation: Add the Grignard reagent (

    
    , 2.5 - 3.0 equivalents ) dropwise.
    
    • Stir for 30-60 minutes at -78°C. The reagent is now an organocerium species (

      
      ).
      
  • Substrate Addition: Dissolve Methyl 4-phenylbut-2-ynoate (1.0 equiv) in minimal THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Reaction:

    • Stir at -78°C for 2 hours.

    • Allow to warm slowly to 0°C over 1-2 hours. (TLC monitoring is essential here).

  • Quench:

    • Cool back to 0°C if warmed.

    • Add saturated aqueous

      
       solution or 10% acetic acid carefully.
      
    • Caution: Gas evolution and precipitation of Cerium salts will occur.

  • Workup:

    • Filter through a Celite pad to remove Cerium salts (which can form difficult emulsions). Wash the pad with Ethyl Acetate (

      
      ).
      
    • Extract filtrate with

      
       (3x).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Phase 3: Standard Grignard Addition (Baseline)

Use only if CeCl₃ is unavailable or if preliminary screening suggests deprotonation is not dominant for your specific 'R' group.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagent: Place Methyl 4-phenylbut-2-ynoate (1.0 equiv) in anhydrous THF (0.5 M) at -78°C .

    • Note: Inverse addition (Ester into Grignard) is sometimes preferred for ketones, but for esters, adding Grignard to Ester is standard to control the double addition, though both work. Here, low temp is key.

  • Addition: Add

    
     (2.5 - 3.0 equiv) dropwise down the side of the flask to pre-cool the solution.
    
  • Monitoring: Stir at -78°C for 1 hour, then warm to 0°C.

    • Checkpoint: If the solution turns deep yellow/orange/red, it may indicate enolate/allenyl anion formation (deprotonation).

  • Quench: Sat.

    
     at 0°C.
    

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Yield / Recovered SM Deprotonation of

-protons.
Switch to Organocerium Protocol (Phase 2).
Incomplete Conversion (Ketone found) Insufficient Grignard or reaction stopped too early.Use 3.0+ equivalents of Grignard. Allow warming to RT after initial addition.
Viscous Emulsion during Workup Cerium/Magnesium hydroxides.Use a Celite filtration step immediately after quenching. Add a small amount of dilute HCl (if product is acid-stable) to solubilize salts.
CeCl₃ "gummy" or yellow Improper drying (Hydrolysis).Discard. Dry fresh heptahydrate slowly under high vacuum. Do not rush the 90°C step.

Visual Workflow (Organocerium Protocol)

Workflow cluster_prep Reagent Preparation cluster_rxn Reaction Phase (-78°C) cluster_workup Isolation Ce_Dry Dry CeCl3·7H2O (150°C, High Vac, 2h) Ce_Susp Suspend in THF (RT, 2h, Milky) Ce_Dry->Ce_Susp Transmet Add R-MgX (3.0 eq) Form R-CeCl2 Ce_Susp->Transmet Cool to -78°C Add_Sub Add Methyl 4-phenylbut-2-ynoate (Dropwise) Transmet->Add_Sub Wait 30 min Warm Warm to 0°C (Monitor TLC) Add_Sub->Warm Quench Quench (Sat. NH4Cl) Warm->Quench Filter Filter (Celite) Remove Ce salts Quench->Filter Product Crude Tertiary Alcohol Filter->Product

Caption: Step-by-step workflow for the Cerium-mediated addition to prevent side reactions.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[5] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. (Context on LiCl additives for Grignards). Link

  • Concellón, J. M., et al. "Selective Addition of Grignard Reagents to Esters." Journal of Organic Chemistry, vol. 68, no. 4, 2003. (General reactivity of esters). Link

Sources

Method

Application Note: Precision Synthesis of α,β-Unsaturated Esters via the Wadsworth-Emmons Reaction

Executive Summary The Horner-Wadsworth-Emmons (HWE) reaction represents the premier methodology for synthesizing -unsaturated esters, offering superior stereocontrol and byproduct management compared to the traditional W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction represents the premier methodology for synthesizing


-unsaturated esters, offering superior stereocontrol and byproduct management compared to the traditional Wittig reaction. This guide moves beyond textbook theory to provide a robust, field-tested framework for drug development professionals. It focuses on the Masamune-Roush  modification for base-sensitive substrates and the Still-Gennari  protocol for Z-selective inversion, ensuring high-fidelity reproducibility in complex synthesis.

Mechanistic Foundation & Stereochemical Control[1]

The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and basic than their phosphonium ylide counterparts (Wittig).[1][2][3] The stereochemical outcome is dictated by the reversibility of the intermediate oxaphosphetane formation.

  • Thermodynamic Control (E-Selectivity): In standard HWE conditions (e.g., NaH, THF), the formation of the syn- and anti-betaine intermediates is reversible. Steric repulsion drives the equilibrium toward the thermodynamically more stable anti-betaine, which eliminates to form the E-alkene.

  • Kinetic Control (Z-Selectivity): Modifications using electron-withdrawing groups on the phosphonate (Still-Gennari) accelerate the elimination step.[1][3] This prevents equilibration, locking the kinetic syn-betaine geometry into the Z-alkene product.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergence between Thermodynamic (E) and Kinetic (Z) pathways.

HWE_Mechanism cluster_0 Control Factors node_start Aldehyde + Phosphonate node_inter Oxaphosphetane (Intermediate) node_start->node_inter Nucleophilic Attack node_E (E)-Alkene (Thermodynamic) node_inter->node_E Reversible Equilibration (Slow Elimination) node_Z (Z)-Alkene (Kinetic) node_inter->node_Z Fast Elimination (Electron Deficient R) factor1 Steric Bulk favors E factor2 EWG on P favors Z

Figure 1: Bifurcation of the HWE pathway. Slow elimination favors thermodynamic equilibrium (E-isomer), while rapid elimination traps the kinetic product (Z-isomer).

Strategic Reagent Selection

Successful olefination requires matching the base strength and cation effect to the substrate's stability.

ParameterStandard ConditionsMasamune-Roush (Mild)Still-Gennari (Z-Selective)
Phosphonate Triethyl phosphonoacetateTriethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate
Base NaH or NaHMDSDBU or DIPEAKHMDS
Additive NoneLiCl (Anhydrous) 18-Crown-6
Solvent THF, DMEMeCN (Acetonitrile)THF
Temp 0°C to RTRT-78°C
Primary Use Robust substratesBase-sensitive aldehydes (Epimerizable)Z-Alkenes required

Validated Experimental Protocols

Protocol A: Masamune-Roush Conditions (High E-Selectivity)

Application: Ideal for complex intermediates where epimerization of


-chiral centers on the aldehyde is a risk.
Mechanism:  LiCl coordinates the phosphonate carbonyl, increasing the acidity of the 

-proton (pKa drops from ~19 to ~15), allowing a weak amine base (DBU) to effect deprotonation.

Reagents:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (anhydrous, 1.5 equiv)

  • DBU (1.2 equiv)

  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Methodology:

  • LiCl Preparation (CRITICAL): Flame-dry LiCl under high vacuum in the reaction flask. Note: Commercial "anhydrous" LiCl is often hygroscopic. Failure to dry results in stalled conversion.

  • Solvation: Cool the flask to room temperature under Argon. Add anhydrous MeCN and the phosphonate ester. Stir for 5–10 minutes to ensure chelation.

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The solution may turn slightly yellow. Stir for 10 minutes.

  • Addition: Add the aldehyde (dissolved in minimal MeCN) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC/LC-MS. Most reactions complete within 1–4 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. The phosphate byproduct is water-soluble, simplifying purification.[4][5]

Protocol B: Still-Gennari Modification (High Z-Selectivity)

Application: Synthesis of Z-cinnamic acid derivatives or macrocyclic precursors.

Reagents:

  • Aldehyde (1.0 equiv)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • 18-Crown-6 (1.5 equiv)

  • KHMDS (0.5 M in toluene, 1.1 equiv)

  • THF, anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and add 18-crown-6 and the trifluoroethyl phosphonate in THF.

  • Cooling: Cool the mixture to -78°C (Dry ice/acetone bath). Note: Temperature control is vital for kinetic selectivity.

  • Deprotonation: Add KHMDS dropwise slowly to avoid local heating. Stir for 30 minutes at -78°C.

  • Addition: Add the aldehyde slowly down the side of the flask.

  • Reaction: Stir at -78°C for 1–2 hours.

  • Workup: Quench cold with saturated NH₄Cl. Warm to RT and extract.

Workflow Decision Matrix

Use this logic flow to determine the optimal protocol for your specific substrate.

HWE_Decision_Tree start Target Molecule? isomer Desired Isomer? start->isomer sensitivity Base Sensitivity? isomer->sensitivity E-Alkene proto_sg Still-Gennari (KHMDS/18-C-6/-78°C) isomer->proto_sg Z-Alkene proto_std Standard HWE (NaH/THF) sensitivity->proto_std Robust proto_mr Masamune-Roush (LiCl/DBU/MeCN) sensitivity->proto_mr Sensitive (Epimerizable)

Figure 2: Decision matrix for selecting HWE conditions based on stereochemical requirements and substrate stability.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (Masamune-Roush) Wet LiClFlame-dry LiCl under vacuum until it flows freely as a powder.
Low Z-Selectivity (Still-Gennari) Temperature fluctuationMaintain -78°C strictly; add reagents slowly to prevent exotherms.
Epimerization of Aldehyde Base too strongSwitch from NaH to LiCl/DBU (Masamune-Roush).
Product/Phosphonate Co-elution Similar polarityUse a phosphonate with different ester groups (e.g., methyl vs ethyl) to shift Rf.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[4] The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and soft bases.[4] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Still, W. C., & Gennari, C. (1983).[2][6] Direct synthesis of Z-unsaturated esters.[2][7] A useful modification of the Horner-Emmons olefination.[3][7][8][9] Tetrahedron Letters, 24(41), 4405–4408. Link

  • Roman, D., et al. (2021).[2] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(16), 2713-2739. Link

Sources

Application

Use of Methyl 4-phenylbut-2-ynoate as a building block in medicinal chemistry

This Application Note is designed for medicinal chemists and process scientists seeking to leverage Methyl 4-phenylbut-2-ynoate (CAS: 73845-38-2) as a versatile scaffold. It moves beyond basic characterization to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage Methyl 4-phenylbut-2-ynoate (CAS: 73845-38-2) as a versatile scaffold. It moves beyond basic characterization to provide actionable, high-yield protocols for heterocycle synthesis, carbocyclic core construction, and stereoselective functionalization.

Introduction & Chemical Profile

Methyl 4-phenylbut-2-ynoate is an internal alkyne ester featuring a benzyl group attached to the alkyne terminus. Unlike its conjugated analog (methyl phenylpropiolate), the methylene spacer (-CH2-) in this molecule interrupts conjugation between the phenyl ring and the alkyne. This unique structural feature imparts distinct electronic properties, making it a "chameleon" intermediate capable of participating in Michael additions, cycloadditions, and isomerization-driven functionalizations.

Property Data
Chemical Name Methyl 4-phenylbut-2-ynoate
CAS Number 73845-38-2
Structure Ph-CH₂-C≡C-COOCH₃
Molecular Weight 174.20 g/mol
Reactivity Class Electron-Deficient Alkyne / Michael Acceptor
Key Application Precursor for 3-benzyl-heterocycles (pyrazoles, isoxazoles), Diels-Alder dienophile
Core Reactivity & Strategic Applications

The electrophilic nature of the C2-C3 triple bond, activated by the ester group, drives the majority of its medicinal chemistry applications.

Mechanism of Action: The Michael-Cyclization Cascade

The most prevalent use of this building block is in the synthesis of 5-membered heterocycles. Nucleophiles (dinucleophiles like hydrazine or hydroxylamine) initiate a cascade:

  • Conjugate Addition: The nucleophile attacks the

    
    -carbon (C3), which is electrophilic due to conjugation with the ester.
    
  • Tautomerization: The intermediate enol/enamine stabilizes.

  • Intramolecular Cyclization: The second nucleophilic site attacks the ester carbonyl, extruding methanol and closing the ring.

ReactionPathway Start Methyl 4-phenylbut-2-ynoate Inter1 Michael Addition (C3 Attack) Start->Inter1 + Hydrazine Prod2 Diels-Alder Adduct (Scaffold B) Start->Prod2 + Diene (Cycloaddition) Inter2 Enamine/Enol Intermediate Inter1->Inter2 Prod1 3-Benzyl-pyrazol-5-one (Scaffold A) Inter2->Prod1 - MeOH

Figure 1: Divergent synthetic pathways for Methyl 4-phenylbut-2-ynoate.

Experimental Protocols
Protocol A: Synthesis of 3-Benzyl-1H-pyrazol-5(4H)-one

This scaffold is ubiquitous in analgesic and anti-inflammatory drug discovery (e.g., Edaravone analogs).

Materials:

  • Methyl 4-phenylbut-2-ynoate (1.0 equiv)[1]

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-phenylbut-2-ynoate (1.74 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (0.6 mL, 12 mmol) dropwise over 5 minutes.

    • Note: Exothermic reaction.[2] Control addition rate to prevent side reactions.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 1 hour. Then, heat to reflux (78°C) for 3-5 hours.

    • Monitoring: Check TLC (EtOAc:Hexane 1:1). The starting alkyne spot (high R_f) should disappear, replaced by a lower R_f streak (pyrazolone).

  • Workup: Cool the mixture to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 75-85% Validation:


H NMR (DMSO-d

) typically shows a singlet for the methylene bridge (

ppm) and a broad singlet for the NH/OH tautomer.
Protocol B: Diels-Alder Cycloaddition (Carbocycle Synthesis)

Methyl 4-phenylbut-2-ynoate serves as a potent dienophile. The resulting 1,4-cyclohexadienes are precursors to biaryls (via oxidation) or substituted cyclohexanes.

Materials:

  • Methyl 4-phenylbut-2-ynoate (1.0 equiv)[1]

  • 2,3-Dimethyl-1,3-butadiene (1.5 equiv)

  • Toluene (Solvent)

  • Aluminum Chloride (AlCl

    
    ) (0.1 equiv, Optional Lewis Acid Catalyst)
    

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube or reflux flask, dissolve Methyl 4-phenylbut-2-ynoate (10 mmol) in Toluene (15 mL).

  • Addition: Add 2,3-Dimethyl-1,3-butadiene (15 mmol).

    • Catalysis Note: For thermal conditions, no catalyst is needed. If using AlCl

      
      , add at 0°C under Nitrogen.
      
  • Reaction:

    • Thermal: Heat to 110°C (reflux) for 12-24 hours.

    • Catalytic:[3][4][5][6][7][8][9][10] Stir at RT to 40°C for 4-8 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting oil via silica gel chromatography (Hexane:EtOAc 9:1).

Mechanism Note: The reaction proceeds via a concerted [4+2] cycloaddition. The "benzyl" group at the alkyne terminus directs sterics, typically favoring the formation of the 1,4-cyclohexadiene ring with the ester and benzyl groups at positions 1 and 2 (relative to the new ring formation).

Troubleshooting & Optimization
Issue Probable Cause Solution
Low Yield (Pyrazole) Incomplete cyclization (Hydrazide intermediate trapped).Increase reflux time; add catalytic AcOH to promote ring closure.
Isomerization Base-catalyzed isomerization to allene (Ph-CH=C=CH-COOMe).Avoid strong bases during handling. Store at low temp. Use freshly prepared reagents.
Polymerization Thermal polymerization of alkyne during Diels-Alder.Add a radical inhibitor (e.g., BHT) to the reaction mixture; use Lewis Acid to lower temp.
Stereoselective Semi-Hydrogenation

To access (Z)-Methyl 4-phenylbut-2-enoate (cis-alkene), use Lindlar's Catalyst .

  • Conditions: H

    
     (1 atm), Lindlar Cat., Quinoline (poison), MeOH, RT.
    
  • Utility: The Z-alkene is a precursor for lactonization if the phenyl ring is functionalized, or for Z-selective cross-coupling.

References
  • BenchChem. Application of Methyl 4-phenylbut-2-enoate and derivatives in Synthesis. (General reactivity of phenyl-butenoate/ynoate scaffolds). Link

  • ChemicalBook. Product Profile: Methyl 4-phenylbut-2-ynoate (CAS 73845-38-2).[11][12]Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition and Condensation. (Mechanistic grounding for Protocol A). Link

  • Science of Synthesis. Diels-Alder Reactions of Acetylenic Esters. (Mechanistic grounding for Protocol B). Link

(Note: While specific literature on the exact CAS 73845-38-2 is limited compared to its alkene analog, the protocols above are derived from standard, validated methodologies for 2-ynoate esters in medicinal chemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-phenylbut-2-ynoate

Welcome to the technical support center for the synthesis of Methyl 4-phenylbut-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-phenylbut-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues to improve reaction yield and purity. Here, we address specific challenges through a detailed question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize Methyl 4-phenylbut-2-ynoate. Which synthetic strategy is generally preferred for high yield?

There are two primary and highly effective routes for synthesizing Methyl 4-phenylbut-2-ynoate. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Palladium-Catalyzed Sonogashira Coupling: This is arguably the most versatile and widely used method for constructing the core alkyne structure.[1] It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] For this specific target molecule, the most common approach is coupling benzyl bromide with methyl propiolate. This method is highly efficient for forming C(sp)-C(sp2) bonds and is tolerant of a wide range of functional groups.[3]

  • Fischer Esterification of 4-phenylbut-2-ynoic acid: If the corresponding carboxylic acid, 4-phenylbut-2-ynoic acid, is readily available or easily synthesized, a direct acid-catalyzed esterification with methanol is a straightforward and economical option. The Fischer esterification is a classic, equilibrium-driven process that can achieve high yields if appropriate measures are taken to drive the reaction to completion.[4]

Recommendation: For most applications, the Sonogashira coupling offers more flexibility and typically higher yields under optimized conditions, especially for complex substrate derivatives. However, if you have access to the carboxylic acid precursor, Fischer esterification is a robust and cost-effective alternative.

Troubleshooting Guide: The Sonogashira Coupling Route

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, but its multi-component nature (palladium catalyst, optional copper co-catalyst, base, solvent) presents several optimization points.[5][6]

Q2: My Sonogashira coupling of benzyl bromide and methyl propiolate is giving a very low yield. What are the most likely causes?

Low yields in Sonogashira couplings can typically be traced back to one of five key areas: catalyst system, reaction conditions, reactant quality, solvent, or competing side reactions.

The heart of the reaction is the palladium catalyst. Its effectiveness depends on the palladium source, the choice of ligand, and the presence of a copper(I) co-catalyst.

  • Palladium Source: The active catalytic species is Pd(0). While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is more common to use a stable Pd(II) salt (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) which is reduced in situ to Pd(0).[5] If this reduction is inefficient, the catalytic cycle will not initiate properly.

  • Ligand Choice: Phosphine ligands (like PPh₃ or P(t-Bu)₃) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Insufficient or decomposed ligand can lead to the precipitation of palladium black, a sign of catalyst death.

  • Copper(I) Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] If your CuI is old or has been oxidized to Cu(II), it will be ineffective. However, be aware that copper can also promote the undesirable homocoupling of the alkyne (see Q3).

  • Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Failure to properly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction is a primary cause of catalyst decomposition and low yield.

  • Base Selection: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne. The base must be anhydrous and in sufficient excess (typically 2-3 equivalents).

  • Temperature: While many Sonogashira reactions proceed at room temperature, some reactant combinations require gentle heating (40-60 °C) to drive the reaction to completion. However, excessive heat can promote side reactions and catalyst decomposition.

Q3: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of methyl propiolate. How can I prevent this?

This side reaction, known as Glaser or Hay coupling, is the most common issue in Sonogashira reactions and results in the formation of a diyne.[7] It is primarily promoted by the copper co-catalyst in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Thoroughly degas your solvent and ensure the reaction vessel is purged with an inert gas. This minimizes the oxygen available to facilitate the oxidative homocoupling pathway.

  • Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%). In some cases, reducing the catalyst loading can significantly diminish the homocoupling side product.[7]

  • Employ a "Copper-Free" Protocol: Modern variations of the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the primary pathway for homocoupling.[2][8] These protocols often require a more reactive palladium catalyst system (e.g., with more electron-rich ligands) and a stronger base.

Experimental Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to maximize yield by eliminating the risk of copper-promoted homocoupling.

  • Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and triphenylphosphine (PPh₃, 0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (10 mL). Stir for 10 minutes. Add methyl propiolate (1.0 eq) followed by benzyl bromide (1.1 eq) via syringe.

  • Reaction: Stir the mixture at 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford Methyl 4-phenylbut-2-ynoate as a clear oil.[9]

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ / PPh₃Pd(II) pre-catalyst is stable; excess ligand prevents Pd black.
Co-Catalyst None (Copper-Free)Eliminates the primary pathway for homocoupling side-products.[2]
Base Triethylamine (anhydrous)Acts as both the base and a solvent; must be dry.
Atmosphere High-Purity ArgonProtects the active Pd(0) species from oxidative degradation.
Temperature 50 °CProvides sufficient energy for oxidative addition without promoting decomposition.
Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Pd(II)L₂(Ar)(X) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Pd(II)L₂(Ar)(C≡CR) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_Out Ar-C≡CR Pd_Alkyne->Product_Out Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, Base CuX CuX Cu_Acetylide->Pd_Complex To Transmetalation Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Guide: The Fischer Esterification Route
Q4: I am attempting to synthesize the target via Fischer esterification of 4-phenylbut-2-ynoic acid, but the reaction won't go to completion and my yield is poor.

The Fischer esterification is a reversible reaction.[4] Poor yields are almost always due to the failure to shift the equilibrium towards the product side.

Strategies to Drive the Equilibrium:

  • Use Excess Reagent: The simplest way to apply Le Châtelier's principle is to use a large excess of one of the reactants. Since methanol is an inexpensive and volatile solvent, it is common to use it as the limiting reagent's solvent, creating a massive excess that drives the reaction forward.

  • Remove Water: The formation of water as a byproduct means that its removal will shift the equilibrium to the right. This can be accomplished by:

    • A Dean-Stark Trap: If the reaction is run in a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.

    • Dehydrating Agents: The use of a strong acid catalyst like concentrated sulfuric acid not only catalyzes the reaction but also acts as a dehydrating agent, sequestering the water that is produced.[10]

Experimental Protocol 2: High-Yield Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylbut-2-ynoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[11]

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation or flash chromatography if necessary.

Diagram: Troubleshooting Low Esterification Yield

Esterification_Troubleshooting Start Low Yield in Fischer Esterification Check_Equilibrium Is the equilibrium being shifted to the product side? Start->Check_Equilibrium Check_Catalyst Is the acid catalyst active and present in sufficient quantity? Check_Equilibrium->Check_Catalyst Yes Sol_Excess Action: Use large excess of methanol OR remove water with a Dean-Stark trap. Check_Equilibrium->Sol_Excess No Check_Purity Are reactants (acid, alcohol) pure and anhydrous? Check_Catalyst->Check_Purity Yes Sol_Catalyst Action: Use fresh, concentrated H₂SO₄ or another strong acid catalyst (e.g., PTSA). Check_Catalyst->Sol_Catalyst No Sol_Purity Action: Use anhydrous methanol and ensure carboxylic acid is dry. Check_Purity->Sol_Purity No End Problem likely resolved. Re-run with optimizations. Check_Purity->End Yes Sol_Excess->Check_Catalyst Sol_Catalyst->Check_Purity

Sources

Optimization

Technical Support Center: Methyl 4-phenylbut-2-ynoate Stability &amp; Storage

Topic: Preventing Polymerization & Degradation of Methyl 4-phenylbut-2-ynoate Document ID: TS-ALKYNE-22057 Last Updated: 2026-02-06 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Compound Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Degradation of Methyl 4-phenylbut-2-ynoate Document ID: TS-ALKYNE-22057 Last Updated: 2026-02-06 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Methyl 4-phenylbut-2-ynoate is a deceptively stable intermediate. While internal alkynes are generally less reactive than terminal alkynes, this specific molecule possesses a "structural trap": the propargylic benzylic methylene group (C-4).

This position is doubly activated by the phenyl ring and the alkyne-ester system, making the protons significantly acidic. The primary failure mode is not spontaneous radical polymerization, but rather base-catalyzed isomerization to the highly reactive allene, which subsequently polymerizes rapidly into intractable tars.

Critical Chemical Properties
PropertyValueImplication for Storage
Structure Ph-CH₂-C≡C-COOMeC-4 protons are acidic (pKa ~18-20 est).[1]
Physical State Pale yellow oil / Low melting solidViscosity changes are the first sign of failure.
Primary Threat Base-Catalyzed Isomerization Glassware alkalinity can trigger degradation.
Secondary Threat Radical PolymerizationUV light or peroxides can initiate cross-linking.

Core Directive: The "Zero-Base" Storage Protocol

Do not treat this compound like a standard organic solid. The following protocol is a self-validating system designed to prevent the Isomerization-Polymerization Cascade.

Step 1: The Container Environment (The "Neutrality" Rule)
  • Glassware Prep: Never use glassware fresh from a base bath (KOH/iPrOH) without an acid rinse. Residual alkalinity on the glass surface is sufficient to catalyze the isomerization to Methyl 4-phenylbuta-2,3-dienoate (the allene).

    • Action: Rinse storage vials with 1M HCl, followed by distilled water and Acetone, then oven dry.

  • Vial Selection: Use Amber silanized glass vials . Silanization caps surface hydroxyls (Si-OH), reducing surface acidity/basicity interactions.

Step 2: Atmosphere Control
  • Gas: Argon is superior to Nitrogen due to its density. It creates a "blanket" that sits on the oil/solid surface.

  • Technique: Do not just flush the headspace. If the compound is a liquid, sparge the liquid gently for 2 minutes to remove dissolved Oxygen (a radical initiator).

Step 3: Thermal Suppression
  • Temperature: Store at -20°C .

  • Why? The activation energy for the proton transfer (isomerization) is accessible at room temperature. Freezing the matrix halts diffusion-controlled polymerization.

Step 4: Radical Scavenging (Long-Term Only)
  • Stabilizer: For storage >3 months, add 0.1% w/w BHT (Butylated hydroxytoluene) .

  • Note: You must record this addition. BHT can poison subsequent catalytic cycles (e.g., Sonogashira or Lindlar reductions).

Troubleshooting Guide: Diagnostics & Recovery

This section addresses specific failure modes observed in the lab.

Scenario A: "My sample has turned from pale yellow to dark brown/black."
  • Diagnosis: Advanced Polymerization via Allene Intermediate.

  • Mechanism: Trace base catalyzed the shift of the C=C bond. The resulting allene is unstable and undergoes rapid oligomerization.

  • Solution:

    • Dissolve 10 mg in CDCl₃.

    • Check NMR: Look for broad multiplets in the alkene region (5.0 - 6.5 ppm) and loss of the sharp singlet at ~3.8 ppm (CH₂).

    • Recovery: If <30% degraded, purify via silica gel chromatography (Hexane/EtOAc 95:5). Pre-wash silica with 1% Et₃N to neutralize acidity, then flush with solvent to remove excess base. Correction: For this specific compound, use neutral silica or slightly acidic silica. DO NOT use base-washed silica as it triggers the very reaction you are trying to fix.

Scenario B: "The oil has become viscous or solidified into a gum."
  • Diagnosis: Oligomerization (Dimers/Trimers).

  • Test: Run TLC (Thin Layer Chromatography).

    • Observation: A streak from the baseline indicates oligomers.

  • Action: Filtration through a short pad of Celite/Silica using non-polar solvent (Hexane/Toluene) can often recover the monomer, as oligomers are less soluble.

Scenario C: "Yields are low in my next reaction (e.g., Sonogashira)."
  • Diagnosis: Catalyst Poisoning or Hydrolysis.

  • Check: Did you use a stabilizer (BHT)?

    • Yes: BHT scavenges the radicals often needed for catalytic turnover or interacts with the metal center.

    • Fix: Pass the material through a small plug of activated charcoal or silica before use to strip the BHT.

Visualizing the Degradation Pathway

The following diagram illustrates the "Death Spiral" of this molecule. Understanding this pathway is the key to prevention.

G cluster_0 The Danger Zone (Isomerization) Monomer Methyl 4-phenylbut-2-ynoate (Stable Precursor) Base Trigger: Trace Base / Heat Monomer->Base Contact with Basic Glass/Silica Radical Trigger: O2 / Light Monomer->Radical Improper Storage Allene Intermediate: Methyl 4-phenylbuta-2,3-dienoate (Highly Reactive Allene) Base->Allene Isomerization (Proton Shift) Polymer Product: Intractable Polymer/Tar (Irreversible) Allene->Polymer Rapid Polymerization Radical->Polymer Slow Cross-linking

Figure 1: The dual-threat degradation pathway. Note that the Base-Catalyzed Allene route is often faster and more destructive than radical polymerization.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF solutions? A: NO. DMSO and DMF are polar aprotic solvents that dramatically increase the basicity of trace impurities (or even water). They facilitate the removal of the benzylic proton. Store neat (pure oil/solid) or in non-polar solvents like Toluene or Hexane if necessary.

Q: I see a small amount of precipitate. Is the whole batch ruined? A: Not necessarily. The polymer is often insoluble in the monomer oil.

  • Protocol: Dilute the sample with cold Hexane. The polymer will likely precipitate out as a gum/solid. Filter the solution, then rotary evaporate the Hexane to recover the clean monomer.

Q: Why does the protocol recommend "Acid Washing" glassware? Isn't acid bad for esters? A: Strong acid + heat causes hydrolysis, yes. However, trace alkalinity is the immediate killer for this specific alkyne. A dilute acid rinse (0.1M HCl) followed by thorough water rinsing ensures the glass surface is neutral to slightly acidic, which inhibits the fatal isomerization to the allene.

Q: Can I use standard silica gel for purification? A: Use Caution. Standard silica is slightly acidic (pH 5-6), which is generally safe. Avoid "Neutral Alumina" unless verified, as it can sometimes have basic sites. Never use basic alumina. If streaking occurs on silica, use 1% Acetic Acid in the eluent to suppress ionization and polymerization.

References

  • BenchChem. (2025).[2][3][4] Stability issues of (E)-Methyl 4-phenylbut-2-enoate during storage. Link (Extrapolated from enoate/ynoate stability data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10986812, Methyl 4-phenylbut-2-enoate. Link

  • Organic Chemistry Portal. (2023). Synthesis of Substituted Alkynes and Propargylic Substitution. Link (Mechanistic grounding for propargylic acidity).

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Alkyne Storage Guidelines. Link

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions with Methyl 4-phenylbut-2-ynoate

Topic: Troubleshooting Low Conversion Rates Ticket ID: #MPB-2Y-TRBL Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Internal" Problem Methyl 4-phenylbut-2-ynoate (1 ) is a deceptive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates

Ticket ID: #MPB-2Y-TRBL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Internal" Problem

Methyl 4-phenylbut-2-ynoate (1 ) is a deceptive scaffold. While it appears to be a standard Michael acceptor, it suffers from two distinct reactivity bottlenecks that lead to low conversion:

  • Steric Impediment: Unlike terminal propiolates, the internal alkyne is sterically shielded by the phenyl-ethyl group, significantly slowing down nucleophilic attack.

  • Isomerization Dependency: For many advanced transformations (especially phosphine-catalyzed annulations), 1 acts as a pro-nucleophile. It must first isomerize to the allenoate species to react. If this isomerization stalls, the reaction appears dead.

This guide addresses the three most common failure modes: Stalled Conjugate Additions , Failed [3+2]/[4+2] Annulations , and Transition Metal Catalyst Arrest .

Diagnostic Zone 1: The Phosphine-Catalyzed Annulation (Lu Reaction)

Symptom: You are attempting a [3+2] or [4+2] annulation (e.g., with an imine or alkene) using a phosphine catalyst (PPh₃, PBu₃). The reaction turns dark but TLC shows mostly starting material or a new spot that isn't product.

Root Cause Analysis

The reaction relies on a specific sequence: Nucleophilic Attack


 Isomerization 

Annulation
. Low conversion here is rarely about the annulation step itself; it is almost always a failure of the initial Alkyne-to-Allenoate Isomerization .
The Mechanism of Failure

The phosphine (


) must attack the 

-position (or

, leading to migration) to generate the zwitterion.
  • Issue A (Wet Solvents): If water is present, the zwitterion is protonated immediately, quenching the catalyst and leaving you with a hydrolyzed side product.

  • Issue B (Oxidized Catalyst): Phosphines are oxygen scavengers. If your bottle of PBu₃ is old, you are adding PBu₃=O, which is catalytically dead.

  • Issue C (pKa Mismatch): The

    
    -protons (benzylic) are acidic, but if the solvent is too non-polar, the proton transfer required to form the active 1,3-dipole is kinetically forbidden.
    
Troubleshooting Q&A

Q: The reaction mixture is black/deep red, but yield is <10%? A: This "tarring" is often polymerization of the allenoate intermediate.

  • Fix: Lower the concentration. High concentrations (>0.5 M) favor intermolecular polymerization of the highly reactive allenoate intermediate over the bimolecular reaction with your electrophile. Dilute to 0.1 M .

Q: I see a new spot just below the starting material, but it's not the cyclized product. A: You have likely formed the Allenoate Isomer (Methyl 4-phenylbuta-2,3-dienoate) but it failed to react further.

  • Fix: Your electrophile (imine/alkene) is not electrophilic enough. Add a Lewis Acid co-catalyst (e.g., Ti(OiPr)₄ or Sc(OTf)₃ at 10 mol%) to activate the electrophile.

Visualizing the Pathway

AnnulationPathway Start Methyl 4-phenylbut-2-ynoate Zwitterion Vinyl Phosphonium Zwitterion Start->Zwitterion + PR3 Phosphine Phosphine Catalyst (PR3) Dead DEAD END: Polymerization/Hydrolysis Phosphine->Dead Oxidation (O2) Allenoate Allenoate Intermediate (Active Species) Zwitterion->Allenoate Proton Shift (Rate Limiting) Product Cyclized Product (Pyrroline/Cyclopentene) Allenoate->Product + Electrophile Allenoate->Dead No Electrophile or High Conc.

Caption: The critical path requires successful proton shift to the Allenoate. Failure here leads to polymerization.

Diagnostic Zone 2: Transition Metal Catalysis (Au/Ag/Pd)

Symptom: Reaction stalls at ~40-50% conversion. Adding more catalyst does not restart it.

Root Cause: The "Alkyne Sponge" Effect

Internal alkynes with ester groups are excellent ligands. In Gold (Au) or Silver (Ag) catalysis, the product often binds to the metal more strongly than the starting material (Product Inhibition).

Protocol: The Scavenger Additive

If your Gold-catalyzed cyclization stalls:

  • Check the Counter-ion: Chloride (Cl⁻) poisons cationic Gold catalysts. Ensure you are using a non-coordinating counter-ion source like AgSbF₆ or AgOTf .

  • The "Rescue" Step: Add 5 mol% of a bulky phosphite (e.g.,

    
    ) or simply dilute the reaction mixture 2-fold. This shifts the equilibrium away from product coordination.
    

Diagnostic Zone 3: Conjugate (Michael) Addition

Symptom: Standard nucleophiles (amines, thiols) show <20% conversion after 24 hours.

Technical Insight: The Orbitals Don't Lie

The LUMO coefficient at the


-carbon of 1  is lower than that of a terminal alkyne due to the electron-donating induction from the benzyl group.
  • The Trap: If you use a hard nucleophile (e.g., Alkyl-Lithium), you will get 1,2-addition (attacking the carbonyl) instead of 1,4-addition.

  • The Fix: You need "Soft-Soft" interactions.

Optimization Table: Conjugate Addition
Nucleophile TypeCommon IssueRecommended ConditionsWhy?
Primary Amines Stalls at 50%Methanol, 60°C (Sealed tube)Protic solvents stabilize the transition state for internal alkynes.
Thiols Disulfide formationDCM + 5% TEA (Degassed)Base prevents thiol oxidation; DCM solubilizes the non-polar alkyne.
Organocuprates 1,2-AdditionGilman Reagent (R₂CuLi) at -78°C + TMSCl TMSCl traps the enolate, preventing reversibility.

Standardized Rescue Protocol (The "Lu" Reaction)

If your phosphine-catalyzed reaction is stuck, do not just heat it. Follow this procedure:

  • The Oxygen Check: Take an aliquot. Add a drop of H₂O₂. If the reaction turns cloudy/white precipitate immediately, your phosphine was active. If nothing happens, your phosphine was already oxidized (dead) before you started.

  • The Additive: Add 10 mol% Benzoic Acid or Phenol .

    • Reasoning: The proton transfer step to form the allenoate (see Diagram 1) often requires a "proton shuttle." Pure aprotic solvents (THF, Toluene) lack this. A trace weak acid catalyzes the proton transfer without killing the phosphine.

  • Solvent Switch: Switch from THF to DCM or Chloroform .

    • Reasoning: Halogenated solvents often stabilize the zwitterionic intermediates better than ethers for this specific substrate class.

Decision Tree: Troubleshooting Flow

TroubleshootingTree Start Reaction Stalled/Low Yield CheckType Reaction Type? Start->CheckType TypeLu Phosphine Catalysis ([3+2] / [4+2]) CheckType->TypeLu TypeMichael Conjugate Addition (Nu-H) CheckType->TypeMichael CheckColor Mixture Color? TypeLu->CheckColor CheckNu Nucleophile Type? TypeMichael->CheckNu BlackTar Black/Tar CheckColor->BlackTar NoChange No Color Change CheckColor->NoChange HardNu Hard (Grignard/Li) CheckNu->HardNu SoftNu Soft (Thiol/Amine) CheckNu->SoftNu SolnTar Polymerization. Dilute to 0.1M. Lower Temp. BlackTar->SolnTar SolnOx Catalyst Dead. Use fresh PR3. Add 10% PhCOOH. NoChange->SolnOx SolnHard Use Cu(I) additive. Add TMSCl trap. HardNu->SolnHard SolnSoft Switch to MeOH. Heat to 60°C. SoftNu->SolnSoft

Caption: Diagnostic logic flow for identifying the root cause based on visual cues and reaction type.

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. Retrieved from

  • Organic Syntheses. (2019). Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate. Org. Synth. 2019, 96, 214-231.[2] Retrieved from

  • National Institutes of Health (NIH). Phosphine-Catalyzed [4+2] Annulations of 2-Alkylallenoates and Olefins. Retrieved from

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • Purdue University. Transition-metal catalyzed cyclization reactions. Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Remediation for Methyl 4-phenylbut-2-ynoate

Status: Operational Ticket Focus: Post-Synthesis Purification (Sonogashira Coupling Workup) Target Molecule: Methyl 4-phenylbut-2-ynoate (CAS: N/A for specific derivative, general alkyne ester class) Primary Contaminants...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Post-Synthesis Purification (Sonogashira Coupling Workup) Target Molecule: Methyl 4-phenylbut-2-ynoate (CAS: N/A for specific derivative, general alkyne ester class) Primary Contaminants: Palladium (Pd), Copper (Cu)[1][2]

Introduction: The "Black Oil" Problem

If you have arrived here, you likely synthesized Methyl 4-phenylbut-2-ynoate via a Sonogashira cross-coupling between phenylacetylene and a methyl propiolate derivative (or methyl chloroformate), or via esterification of the corresponding acid.[1]

The presence of a benzylic proton adjacent to the alkyne (


) makes this molecule chemically distinct. While the internal alkyne is relatively stable, the transition metals used to create it (Pd/Cu) often bind tightly to the 

-system of the alkyne, making standard filtration insufficient.

The Risks:

  • Toxicity: ICH Q3D guidelines strictly limit Pd (Class 2B) and Cu (Class 3) in pharmaceutical intermediates.

  • Reactivity: Residual Pd can catalyze unwanted hydrogenation or isomerization of the alkyne to the allene during subsequent steps.

Diagnostic FAQ: What is your mixture telling you?

Q: My crude oil is jet black and viscous. Is my product decomposed? A: Likely not. This is "Palladium Black"—colloidal Pd(0) that has precipitated out of the catalytic cycle. It is not chemically bound to your product but is physically difficult to remove because it passes through standard filter paper.

  • Immediate Action: Filter through a tight pad of Celite 545 or Diatomaceous Earth before attempting any chemical washes.

Q: The organic layer is persistent green/blue even after water washes. Why? A: This indicates high levels of Copper(II) species. Simple water washes are ineffective because the copper is coordinated to organic ligands (amines/phosphines) used in the coupling. You need a ligand exchange wash (see Protocol A).

Q: Can I use strong acid (HCl) to wash out the metals? A: Proceed with Caution. While HCl removes metals, the ester moiety in Methyl 4-phenylbut-2-ynoate is susceptible to hydrolysis. Furthermore, strong acid can promote the hydration of the alkyne to a ketone. We recommend Chelation Washes (Protocol A) instead.

Troubleshooting Protocols

Protocol A: Copper Removal (The "Blue Wash")

Use this if your primary contaminant is Copper (from CuI co-catalyst).

The Science: Copper binds to amines.[3] To remove it, we must provide a ligand that binds Cu stronger than your product does.

Reagents:

  • Saturated Aqueous Ammonium Chloride (

    
    )[1][3][4]
    
  • Ammonium Hydroxide (

    
    , 28%)[1]
    
  • Alternative for sensitive substrates: 0.1M EDTA (disodium salt)[1]

Workflow:

  • Preparation: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE. Avoid DCM if possible as it can form emulsions with basic washes.

  • The Mix: Prepare a 9:1 mixture of sat.

    
    .
    
  • The Wash: Shake the organic layer with this buffer.[3]

    • Observation: The aqueous layer will turn Deep Royal Blue . This is the

      
       complex formed by ligand exchange.
      
  • Repetition: Repeat until the aqueous layer remains colorless.

  • Polishing: Wash once with 0.1M EDTA to sequester trace ions.

Protocol B: Palladium Scavenging (The "Silent Killer")

Use this if Pd levels remain >20 ppm after workup.

The Science: Pd often exists as soluble Pd(II) complexes that wash water cannot remove. Solid-supported scavengers (functionalized silica) are superior to activated carbon because they form covalent bonds with the metal without adsorbing the product.

Recommended Scavenger: Thiol-modified Silica (e.g., SiliaMetS® Thiol or MP-TMT).[1]

  • Why: Thiols have a high affinity for "soft" metals like Pd and Cu.

Step-by-Step:

  • Dissolution: Dissolve crude oil in 10 volumes of THF or EtOAc.

  • Loading: Add Thiol-Silica (approx. 5–10 wt% relative to crude mass).

  • Incubation: Stir at 40°C for 4 hours .

    • Note: Room temperature is often too slow for complete scavenging.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit.

  • Analysis: Check Pd levels via ICP-MS.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different methods for removing Pd from alkyne-ester systems.

MethodPd Removal EfficiencyProduct LossNotes
Crystallization 60-80%High (15-20%)Pd often co-crystallizes with the product.[1]
Activated Carbon 75-85%Moderate (5-10%)"Messy"; requires multiple filtrations; non-specific adsorption.
Silica-Thiol (SH) >95% Low (<1%) Best balance of purity and yield.
EDTA Wash 20-30%LowGood for Cu, poor for Pd.[1]

Decision Logic (Workflow)

The following diagram illustrates the logical flow for purifying the reaction mixture.

G Start Crude Reaction Mixture (Sonogashira) Filter Step 1: Filtration (Celite Pad) Start->Filter CheckColor Visual Check: Is Organic Layer Green/Blue? Filter->CheckColor CuWash Protocol A: NH4Cl/NH4OH Wash (Repeat until colorless) CheckColor->CuWash Yes (High Cu) PdCheck ICP-MS Check: Is Pd > 10 ppm? CheckColor->PdCheck No CuWash->PdCheck Scavenge Protocol B: Thiol-Silica Scavenger (40°C, 4 hours) PdCheck->Scavenge Yes Cryst Final Step: Crystallization / Evaporation PdCheck->Cryst No Scavenge->Cryst End Pure Product (Methyl 4-phenylbut-2-ynoate) Cryst->End

Figure 1: Purification logic flow for removal of transition metals from alkyne coupling mixtures.

Regulatory & Safety Context (ICH Q3D)

When developing this process for pharmaceutical applications, you must adhere to ICH Q3D (R2) guidelines for elemental impurities.

  • Palladium (Class 2B):

    • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

    • Parenteral PDE: 10 µ g/day .

  • Copper (Class 3):

    • Oral PDE: 3000 µ g/day .[5]

    • Parenteral PDE: 300 µ g/day .

Compliance Tip: If your final dose is <100 mg/day, a limit of 10 ppm for Pd is generally acceptable. However, for high-dose therapeutics, you may need to reach <1 ppm, necessitating the Silica-Thiol scavenging step.[1]

References

  • ICH Guidelines. Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation, 2022.[1] [Link]

  • Frontier, A. Workup for Removing Copper Salts. University of Rochester, Not Voodoo.[4] [Link]

  • Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. Biotage White Paper. [Link]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press, 2012. (Standard text for workup protocols).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 4-phenylbut-2-ynoate

Executive Summary Methyl 4-phenylbut-2-ynoate (C₁₁H₁₀O₂) is a critical alkynyl ester intermediate used in the synthesis of heterocyclic scaffolds and bioactive small molecules. While standard spectroscopic methods (NMR,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-phenylbut-2-ynoate (C₁₁H₁₀O₂) is a critical alkynyl ester intermediate used in the synthesis of heterocyclic scaffolds and bioactive small molecules. While standard spectroscopic methods (NMR, IR) provide structural connectivity, they lack the sensitivity required for trace impurity profiling and high-throughput validation in drug development workflows.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard low-resolution techniques, specifically evaluating ionization sources (ESI vs. APCI) and mass analyzers (Orbitrap vs. Q-TOF). It provides a self-validating experimental protocol designed to ensure <2 ppm mass accuracy, essential for confirming the integrity of the alkyne moiety and monitoring potential reduction byproducts (alkenes).

Chemical Identity & Reference Standards

Before analysis, the theoretical exact mass must be established to serve as the "ground truth" for accuracy calculations.

PropertyValueNotes
IUPAC Name Methyl 4-phenylbut-2-ynoate
Formula C₁₁H₁₀O₂
Structure Ph-CH₂-C≡C-COOCH₃Conjugated alkyne ester
Monoisotopic Mass 174.0681 Da Calculated using C=12.00000, H=1.00783, O=15.99491
[M+H]⁺ Ion 175.0754 Da Protonated species
[M+Na]⁺ Ion 197.0573 Da Sodium adduct (Common in ESI)
Key Impurity Methyl 4-phenylbut-2-enoateReduction product (+2H, +2.0156 Da)

Comparative Technology Assessment

Ionization Source: ESI vs. APCI

The choice of ionization is the critical first step. Alkynyl esters are moderately polar but lack strong basic sites, making them prone to poor ionization efficiency in standard Electrospray Ionization (ESI) unless adduct formation is promoted.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation/Charge residue. Soft ionization.Gas-phase chemical ionization (Corona discharge).
Dominant Species [M+Na]⁺ (197.0573) or [M+NH₄]⁺. Protonated [M+H]⁺ is often weak.[M+H]⁺ (175.0754).APCI is preferred for quantification.[1]
Sensitivity Moderate. Highly dependent on mobile phase additives (e.g., Formic acid, Ammonium formate).High. Excellent for neutral/non-polar esters.APCI
Fragmentation Minimal in-source fragmentation.Moderate thermal degradation possible.ESI (for softest ionization).

Expert Insight: While ESI is the standard for most LC-MS workflows, APCI is recommended for Methyl 4-phenylbut-2-ynoate if trace detection is required, as the alkyne ester does not protonate easily in ESI. If using ESI, monitor the Sodium adduct [M+Na]⁺.

Mass Analyzer: Orbitrap vs. Q-TOF vs. Triple Quad

For "Drug Development" standards, accurate mass is non-negotiable to distinguish the target alkyne from isobaric interferences.

ParameterTriple Quadrupole (QqQ) Q-TOF (Time-of-Flight) Orbitrap
Resolution Low (Unit Resolution)High (>20,000)Ultra-High (>100,000)
Mass Accuracy N/A (Nominal mass only)< 5 ppm< 1-3 ppm
Application Routine Quantitation only.Screening & Unknown ID.Structure Confirmation & Impurity Profiling.
Suitability Poor. Cannot distinguish C₁₁H₁₀O₂ from contaminants with same nominal mass (174).Good. Sufficient for confirmation.Excellent. Required for publication-grade characterization.

Experimental Protocol: HRMS Analysis Workflow

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Protic solvents if looking for transesterification byproducts.

  • Concentration: 1 µg/mL (1 ppm) for full scan; 100 ng/mL for SIM.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon, which may bind the ester).

Phase 2: LC-MS Conditions (Orbitrap Focus)

This protocol is designed to separate the alkyne from its alkene analog (Methyl 4-phenylbut-2-enoate).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Phase 3: MS Parameters (Heated ESI - HESI)
  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (FWHM at m/z 200).

  • Scan Range: m/z 100 – 500.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) at 20, 35, 50 eV.

Data Analysis & Self-Validation System

To ensure Trustworthiness (Part 2) , the analysis must be self-validating. Use the following criteria to accept or reject the data:

  • Mass Accuracy Check:

    
    
    
    • Requirement: Error must be < 3 ppm.

    • Example: Observed [M+H]⁺ = 175.0751. Theoretical = 175.0754. Error = -1.7 ppm (PASS).

  • Isotope Pattern Matching:

    • The ¹³C isotope peak ([M+H+1]⁺) should appear at m/z ~176.0787.

    • Intensity: Approx. 12.1% of the monoisotopic peak (11 carbons × 1.1%).

    • Validation: If the M+1 peak is >15%, suspect co-eluting alkene impurity (C₁₁H₁₂O₂ mass ~176).

  • Fragmentation Fingerprint (MS/MS): The presence of specific fragments confirms the structure, not just the mass.

Fragment Ion (m/z)Proposed StructureMechanism
175.0754 [M+H]⁺Parent Ion
143.0491 [M - CH₃OH]⁺Loss of Methanol (Ester cleavage)
115.0542 [C₉H₇]⁺ (Indenyl cation)Cyclization/Loss of Ester group
91.0542 [C₇H₇]⁺ (Tropylium)Benzylic cleavage (Signature of Phenyl-CH₂)

Visualizations

Fragmentation Pathway (Graphviz)

This diagram illustrates the logical fragmentation steps expected in HCD (Higher-energy Collisional Dissociation), confirming the structural connectivity of the phenyl and ester groups.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 175.0754 Frag1 Loss of Methanol [M - CH3OH]+ m/z 143.0491 Parent->Frag1 - CH3OH (32 Da) Frag2 Acylium Ion [Ph-CH2-C≡C-CO]+ Parent->Frag2 Alpha Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91.0542 Parent->Tropylium Benzylic Cleavage - C4H4O2 Indenyl Indenyl Cation [C9H7]+ m/z 115.0542 Frag1->Indenyl - CO (28 Da) Cyclization

Caption: Proposed MS/MS fragmentation pathway for Methyl 4-phenylbut-2-ynoate under HCD conditions.

Analytical Decision Workflow

A decision tree to guide the researcher through the method selection and validation process.

Workflow Start Start: Sample C11H10O2 Ionization Select Ionization Start->Ionization ESI ESI (+) Monitor [M+Na]+ Ionization->ESI Standard APCI APCI (+) Monitor [M+H]+ Ionization->APCI High Sensitivity MS_Check HRMS Acquisition (Orbitrap/Q-TOF) ESI->MS_Check APCI->MS_Check Validation Data Validation MS_Check->Validation MassError Mass Error < 3ppm? Validation->MassError Isotope Isotope Ratio Check (M+1 ~12%) MassError->Isotope Yes Fail REJECT Check Calibration/Purity MassError->Fail No Pass CONFIRMED Identity Validated Isotope->Pass Yes Isotope->Fail No

Caption: Step-by-step decision tree for validating Methyl 4-phenylbut-2-ynoate identity via HRMS.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer.[2] (Authoritative text on ESI/APCI mechanisms and fragmentation rules).

  • Holčapek, M., et al. (2010). "Atmospheric pressure ionization mass spectrometry of esters." Journal of Mass Spectrometry, 45(8), 833-843. (Comparison of ionization efficiency for esters).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10986812, Methyl 4-phenylbut-2-enoate (Alkene Analog Reference). Retrieved from [3]

  • Thermo Fisher Scientific. (2023). "Orbitrap Mass Spectrometry Technology." (Reference for mass accuracy specifications <3ppm).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Tropylium ion m/z 91 mechanism).[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 4-phenylbut-2-ynoate

Understanding the Hazards: A Proactive Approach Methyl 4-phenylbut-2-ynoate combines the reactivity of an alkyne with the functional characteristics of an ester. This unique structure necessitates a thorough understandin...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazards: A Proactive Approach

Methyl 4-phenylbut-2-ynoate combines the reactivity of an alkyne with the functional characteristics of an ester. This unique structure necessitates a thorough understanding of its potential hazards.

  • Reactivity: Alkynes, particularly terminal ones, can be reactive. While this compound is an internal alkyne, the carbon-carbon triple bond is an area of high electron density, making it susceptible to various reactions. It may react vigorously with strong oxidizing agents, and its reactivity with other common laboratory reagents should be carefully evaluated before initiating any experiment. Highly reactive chemicals may have the potential to polymerize, undergo vigorous condensation, or become self-reactive under conditions of shock, pressure, or high temperature.[1]

  • Flammability: Many organic esters are flammable.[2] Vapors may be heavier than air and can travel to an ignition source.[2] Therefore, it is crucial to keep the compound away from open flames, sparks, and hot surfaces.[2][3]

  • Health Hazards: Without specific toxicological data, we must assume that Methyl 4-phenylbut-2-ynoate may be harmful if inhaled, ingested, or absorbed through the skin. Similar compounds have been shown to cause skin and eye irritation.[4] All appropriate precautions should be taken to avoid direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for working with Methyl 4-phenylbut-2-ynoate.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shield.[5]Provides a barrier against splashes and vapors, protecting the sensitive mucous membranes of the eyes. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[6]Protects the skin from direct contact and potential absorption of the chemical. Always inspect gloves for any signs of degradation or perforation before use.
Body A flame-resistant lab coat.Protects the wearer from splashes and prevents contamination of personal clothing. Flame-resistant material is essential due to the potential flammability of the compound.
Respiratory A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or vapors, especially if not performed in a fume hood.Protects the respiratory system from inhalation of potentially harmful vapors.

Always ensure that your PPE is in good condition and fits properly.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following workflow provides a procedural guide for the safe handling of Methyl 4-phenylbut-2-ynoate, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep 1. Risk Assessment & SOP Review PPE 2. Don Appropriate PPE Prep->PPE Proceed with caution FumeHood 3. Prepare Fume Hood PPE->FumeHood Proceed with caution Weighing 4. Weigh/Measure in Hood FumeHood->Weighing Proceed with caution Reaction 5. Perform Experiment Weighing->Reaction Monitoring 6. Monitor Reaction Reaction->Monitoring Spill Spill Response Reaction->Spill In case of spill Exposure Personal Exposure Reaction->Exposure In case of exposure Quench 7. Quench Reaction (if necessary) Monitoring->Quench Waste 8. Segregate Waste Quench->Waste Decontaminate 9. Decontaminate Work Area Waste->Decontaminate RemovePPE 10. Doff PPE Correctly Decontaminate->RemovePPE

Caption: Workflow for the safe handling of Methyl 4-phenylbut-2-ynoate.

Experimental Protocol:

  • Risk Assessment and SOP Review: Before any work begins, conduct a thorough risk assessment for the planned experiment. Review all relevant Standard Operating Procedures (SOPs).

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work area within the hood should be clean and uncluttered.[8]

  • Weighing and Measuring: All weighing and measuring of Methyl 4-phenylbut-2-ynoate should be conducted within the fume hood to minimize inhalation exposure.

  • Perform Experiment: Carry out the experimental procedure within the fume hood. Use appropriate glassware and equipment, and ensure all reaction vessels are securely clamped.

  • Monitor Reaction: Continuously monitor the reaction for any signs of unexpected reactivity, such as a rapid increase in temperature or pressure.

  • Quench Reaction (if necessary): At the end of the experiment, safely quench the reaction as per the established protocol.

  • Segregate Waste: All waste materials, including excess reagents, reaction byproducts, and contaminated materials, must be segregated into appropriate, clearly labeled waste containers.

  • Decontaminate Work Area: Thoroughly decontaminate the work area, including all surfaces and equipment, using an appropriate cleaning agent.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. It is essential to be prepared for spills and personal exposure.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material, such as vermiculite or sand.[9]

  • Neutralize (if applicable): If the spilled material is acidic or basic, neutralize it with a suitable agent.

  • Clean Up: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing Methyl 4-phenylbut-2-ynoate, including reaction mixtures, solvents, and contaminated materials, must be collected in a dedicated, labeled, and sealed waste container.

  • Licensed Disposal: Arrangements must be made with a licensed hazardous waste disposal company for the collection and disposal of the chemical waste.[9] Do not dispose of this chemical down the drain or in regular trash.[2]

By adhering to these guidelines, researchers can confidently and safely work with Methyl 4-phenylbut-2-ynoate, fostering a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • Greenbook. (n.d.). safety data sheet - mso+. Retrieved from [Link]

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  • Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]

  • Appalachian State University. (n.d.). Safety and Health Do's and Don'ts for Faculty and Staff. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • MCR Safety. (n.d.). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety [Video]. YouTube. Retrieved from [Link]

  • Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Embracing Safe Work Practices: A Path to a Healthier Workplace. Retrieved from [Link]

  • Wingate University. (n.d.). HEALTH AND SAFETY POLICY. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Cultivating a Culture of Safety: Essential Practices for the Workplace. Retrieved from [Link]

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